molecular formula C13H22N4O4 B1454896 5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate CAS No. 1053656-67-9

5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

Cat. No. B1454896
M. Wt: 298.34 g/mol
InChI Key: QPGYUAXVMWLYLW-UHFFFAOYSA-N
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Description

“5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate” is a chemical compound with the molecular formula C13H22N4O4 . It has an average mass of 298.338 Da and a monoisotopic mass of 298.164093 Da .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research on compounds closely related to 5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate has primarily focused on their synthesis and potential applications in various fields, including materials science and pharmaceutical research. A key area of interest is the development of methods for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting the importance of such compounds in organic synthesis and potential drug development. For instance, Lebedˈ et al. (2012) demonstrated the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be further converted to their 1-unsubstituted analogs (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Chemical Reactivity and Functionalization

The exploration of the chemical reactivity and functionalization of these compounds has also been a significant focus, with research aiming to understand their behavior under various conditions and their potential to form novel derivatives with unique properties. Ivanov et al. (2017) synthesized new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, revealing the potential of these compounds in the development of new materials or bioactive molecules (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Crystal Structure and Bioactivity

The crystal structure analysis of related compounds has provided insights into their molecular configurations and potential interactions in biological systems. For example, Minga's research on the crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate offers valuable data on the structural basis for the compound's fungicidal and plant growth regulation activities (Minga, 2005).

properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h8-9H,5-7H2,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGYUAXVMWLYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CN(CC2C(=N1)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672039
Record name 5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

CAS RN

1053656-67-9
Record name 5-tert-Butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 2
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 3
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 4
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

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